molecular formula C10H12N2 B1330343 2-Ethyl-5-methylbenzimidazole CAS No. 30411-81-5

2-Ethyl-5-methylbenzimidazole

Cat. No. B1330343
CAS RN: 30411-81-5
M. Wt: 160.22 g/mol
InChI Key: ICWSZURISQHRLN-UHFFFAOYSA-N
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Description

2-Ethyl-5-methylbenzimidazole is a derivative of benzimidazole, a heterocyclic aromatic organic compound. This compound is characterized by the presence of an ethyl group at the second position and a methyl group at the fifth position on the benzimidazole ring system. It is known for its inhibitory effect on heme synthesis in chicken erythrocytes and has been associated with the inhibition of influenza A or B virus multiplication, suggesting a potential role in antiviral research .

Synthesis Analysis

While the provided papers do not directly describe the synthesis of 2-Ethyl-5-methylbenzimidazole, they do offer insights into the synthesis of related benzimidazole derivatives. For instance, 2-Seleno-1-methylbenzimidazole can be synthesized from 1-methylbenzimidazole through a sequence of reactions involving BunLi, elemental selenium, and HCl(aq) . Similarly, 1-(pyridine-3-methyl)-2-ethylbenzimidazole is synthesized by reacting 2-ethylbenzimidazole with 3-chloromethylpyridine . These methods could potentially be adapted for the synthesis of 2-Ethyl-5-methylbenzimidazole by altering the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is crucial for their biological activity. The papers do not provide specific details on the molecular structure of 2-Ethyl-5-methylbenzimidazole, but they do discuss the structural characterization of similar compounds. For example, the structure of a 2-seleno-1-methylbenzimidazole complex of mercury was elucidated using single crystal X-ray diffraction and NMR spectroscopy . These techniques could be employed to analyze the molecular structure of 2-Ethyl-5-methylbenzimidazole to understand its reactivity and interaction with biological targets.

Chemical Reactions Analysis

The chemical reactivity of benzimidazole derivatives is diverse. The papers describe various reactions involving benzimidazole compounds, such as the aerobic oxidation of 2-seleno-1-methylbenzimidazole to yield diselenides , and the reaction of 2-aminobenzimidazole with bifunctional carboxylic acid derivatives to form pyrimido[1,2-a]benzimidazolones . These reactions highlight the potential for 2-Ethyl-5-methylbenzimidazole to undergo similar transformations, which could be explored for the development of new chemical entities with biological significance.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Ethyl-5-methylbenzimidazole are not directly discussed in the provided papers. However, the properties of benzimidazole derivatives can be inferred from related compounds. For instance, the light absorption maxima of imidocyanine dyes with benzimidazole moieties were determined , which could provide insights into the spectroscopic properties of 2-Ethyl-5-methylbenzimidazole. Additionally, the antibacterial activity of benzimidazole derivatives suggests that 2-Ethyl-5-methylbenzimidazole may also possess similar properties, which could be investigated further in biological studies.

Scientific Research Applications

Inhibition of Heme Synthesis

2-Ethyl-5-methylbenzimidazole has been identified as a potent inhibitor of heme synthesis. A study by Abbott and Dodson (1954) found that this compound significantly inhibited the synthesis of heme in chicken erythrocytes in vitro, suggesting a fundamental role in biosynthesis processes, possibly related to nucleic acid interactions (Abbott & Dodson, 1954).

Antimicrobial Activity

Research indicates that derivatives of 2-Ethyl-5-methylbenzimidazole have considerable antimicrobial activity. For instance, Fahmy et al. (2001) synthesized a series of 2-methylbenzimidazole compounds that showed significant antimicrobial action against gram-positive, gram-negative bacteria, and yeast (Fahmy et al., 2001).

Ferroelectricity and Antiferroelectricity

Benzimidazoles, including 2-Ethyl-5-methylbenzimidazole derivatives, exhibit ferroelectric and antiferroelectric properties. Horiuchi et al. (2012) demonstrated that these molecules, due to their amphoteric nature, are bistable in electric polarity and can be electrically switchable, making them potentially useful in ferroelectric devices (Horiuchi et al., 2012).

Corrosion Inhibition

2-Ethyl-5-methylbenzimidazole derivatives have been studied for their potential as corrosion inhibitors. A theoretical study by Obot and Obi-Egbedi (2010) on benzimidazole derivatives, including 2-methylbenzimidazole, revealed properties relevant to their action as corrosion inhibitors, aligning with experimental data (Obot & Obi-Egbedi, 2010).

Biological Evaluation as Antimicrobial Agents

Further research into benzimidazole derivatives, including 2-Ethyl-5-methylbenzimidazole, has been conducted in the context of antimicrobial agents. Shinde and Raskar (2019) synthesized various benzimidazole derivatives and found that many showed good antimicrobial activity against gram-positive and gram-negative bacteria (Shinde & Raskar, 2019).

Future Directions

Benzimidazole and its derivatives, including 2-Ethyl-5-methylbenzimidazole, have shown promising potential in the field of medicine, particularly in cancer therapeutics . The synthesis of benzimidazole has garnered the attention of medicinal chemists and biologists due to its remarkable medicinal and pharmacological properties . Future research may focus on the development of new benzimidazole derivatives and their applications in precision medicine .

properties

IUPAC Name

2-ethyl-6-methyl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-3-10-11-8-5-4-7(2)6-9(8)12-10/h4-6H,3H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICWSZURISQHRLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(N1)C=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00184495
Record name 2-Ethyl-5-methylbenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00184495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-5-methylbenzimidazole

CAS RN

30411-81-5
Record name 2-Ethyl-5-methylbenzimidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030411815
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Ethyl-5-methylbenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00184495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ETHYL-5-METHYLBENZIMIDAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25H6FK48QV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
49
Citations
GC Harris Jr, FH Wilcox, CS Shaffner - Poultry Science, 1961 - Elsevier
… The motility was inhibited immediately after collection by diluting at room temperature with a phosphate buffer containing 2ethyl-5-methylbenzimidazole (EMB). The diluent was …
Number of citations: 7 www.sciencedirect.com
UB Blackwood - Poultry Science, 1961 - Elsevier
… SUMMARY Lethal dose response of the chick embryo to 2-ethyl-5-methylbenzimidazole was determined daily for 0-8 days of incubation by injecting the compound into fertile eggs at …
Number of citations: 3 www.sciencedirect.com
LD Abbott Jr, MJ Dodson - Proceedings of the Society for …, 1954 - journals.sagepub.com
2-Ethyl-5-methylbenzimidazole was found to be considerably more inhibitory than 2,5-dimethylbenzimidazole, or benzimi-dazole, for the synthesis of heme by chicken erythrocytes …
Number of citations: 4 journals.sagepub.com
KS Rogers, CC Clayton - Analytical Biochemistry, 1972 - Elsevier
Four benzimidazoles (unsubstituted, 5-methyl, 2-ethyl, and 2-ethyl-5-methyl) have been characterized by fluorescence spectroscopy. At low pH (<6), activation at 270 nm caused …
Number of citations: 40 www.sciencedirect.com
UB Blackwood - Development, 1962 - journals.biologists.com
Studies conducted during the past 10 to 15 years primarily in amphibian and chick embryos have led to a controversy over the identity of substances principally responsible for induction …
Number of citations: 20 journals.biologists.com
LD Abbott Jr, RA Gindin - Proceedings of the Society for …, 1957 - journals.sagepub.com
… 5-Chloro derivatives appeared to be more inhibitory than the corresponding 5-nitro analogues ; 2-ethyl-5chlorobenzimidazole was as effective as 2ethyl - 5 - methylbenzimidazole, …
Number of citations: 1 journals.sagepub.com
UB Blackwood, GC Harris Jr - Proceedings of the Society for …, 1960 - journals.sagepub.com
Motility, fructolysis, and fertilizing capacity of chicken sperm were determined following their subjection to various dose levels of 2,5-dimethyl-(DMB), 2-ethyl-5-methyl − (EMB), and 2 − …
Number of citations: 10 journals.sagepub.com
UB Blackwood, MS Shorb - Proceedings of the Society for …, 1958 - journals.sagepub.com
… zole to show greater lethality than 2-ethyl-5methylbenzimidazole makes the relative order of activity of benzimidazoles exactly the same as that found with the virus multiplication in…
Number of citations: 5 journals.sagepub.com
JJ Clary, UB Blackwood… - Proceedings of the …, 1962 - journals.sagepub.com
… have demonstrated that degree of inhibition increases considerably with addition of an alkyl carbon atom to 2,S-dimethylbenzimidazole in the 2 position (2-ethyl5-methylbenzimidazole) …
Number of citations: 3 journals.sagepub.com
CC Clayton, LD Abbott Jr - Cancer Research, 1958 - AACR
Liver tumor induction by 3′-methyl-4-dimethylaminoazobenzene could be completely prevented by feeding 2,5-dimethylbenzimidazole or 2-ethyl-5-methylbenzimidazole at a level of …
Number of citations: 9 aacrjournals.org

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